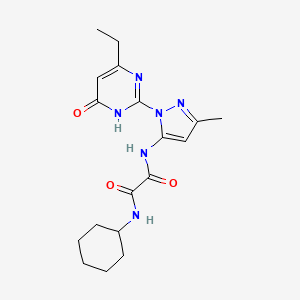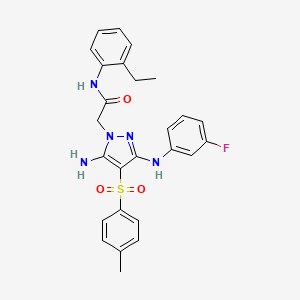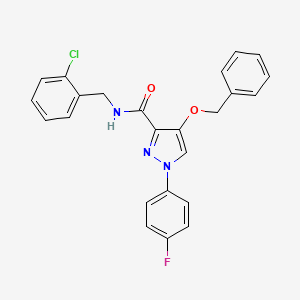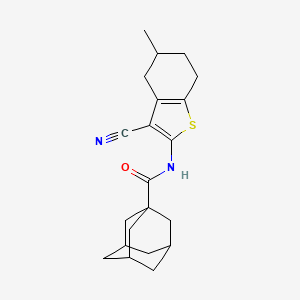
N1-cyclohexyl-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-cyclohexyl-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C18H24N6O3 and its molecular weight is 372.429. The purity is usually 95%.
BenchChem offers high-quality N1-cyclohexyl-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cyclohexyl-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Pyrazole Derivatives
The study by Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, including the bioactivities of these compounds. Using various analytical techniques, such as FT-IR, UV-visible, NMR spectroscopy, and mass spectroscopy, the researchers identified and characterized the structure of synthesized compounds. This research aimed at identifying antitumor, antifungal, and antibacterial pharmacophore sites, indicating the potential use of these compounds in medical research. The biological activity against breast cancer and microbes confirmed the relevance of these pyrazole derivatives in scientific research applications, especially in developing therapeutic agents. Read more about the study.
Insecticidal and Antibacterial Potential of Pyrimidine Linked Pyrazole Heterocyclics
Another study by Deohate and Palaspagar (2020) focused on the synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation. The compounds synthesized in this study demonstrated significant insecticidal and antimicrobial potential, which highlights their application in developing new pesticides and antibacterial agents. This research not only contributes to the field of agricultural sciences by providing potential new pesticides but also opens up possibilities for new antimicrobial agents in the fight against resistant bacterial strains. Learn more about their findings.
Anticancer and Anti-5-lipoxygenase Activities of Pyrazolopyrimidines Derivatives
The research conducted by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. This study demonstrated that these compounds possess significant potential as anticancer agents, indicating their importance in developing new therapeutic options for cancer treatment. Furthermore, the anti-5-lipoxygenase activity suggests a potential role in treating inflammatory conditions, making these derivatives valuable for both oncology and inflammation research. Read the full paper for more details.
Synthesis and Biological Evaluation of Pyrazole, Thiophene, Thiazole, and 1,3,4-Thiadiazole Derivatives
Farag et al. (2009) reported on the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, evaluated for their antimicrobial activity. Some of these compounds showed moderate activity, indicating their potential use in developing new antimicrobial agents. This research contributes to the quest for new drugs to combat microbial resistance, showcasing the scientific application of these synthesized compounds in microbiology and pharmaceutical research. Discover more about this study.
properties
IUPAC Name |
N-cyclohexyl-N'-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3/c1-3-12-10-15(25)22-18(20-12)24-14(9-11(2)23-24)21-17(27)16(26)19-13-7-5-4-6-8-13/h9-10,13H,3-8H2,1-2H3,(H,19,26)(H,21,27)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFGZSIAUPKFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Methoxyphenyl)methyl]-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2836856.png)
![6-ethyl 3-methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2836857.png)
![2-Methyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2836859.png)






![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2836869.png)

![4-[4-({1-[(4-Methylphenyl)acetyl]piperidin-4-yl}methoxy)benzoyl]morpholine](/img/structure/B2836871.png)
![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836872.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2836874.png)